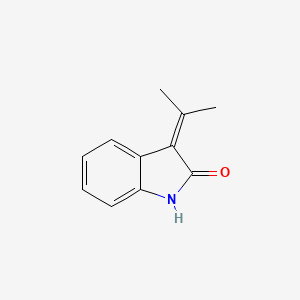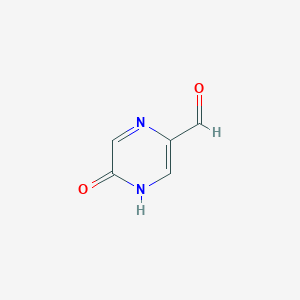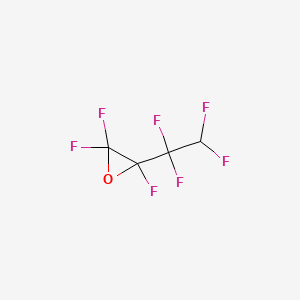
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Overview
Description
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane is a fluorinated organic compound with the molecular formula C4HF7O. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane typically involves the reaction of perfluoropropylene oxide with high-concentration oxygen under high temperature and pressure conditions. This process requires the use of specialized catalysts to facilitate the reaction . Industrial production methods often involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms, forming various fluorinated derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically fluorinated carboxylic acids, alcohols, and other fluorinated derivatives .
Scientific Research Applications
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. This interaction is facilitated by the compound’s ability to resist metabolic degradation, ensuring prolonged activity within biological systems .
Comparison with Similar Compounds
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane can be compared with other similar fluorinated compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: This compound is also used in industrial applications and shares similar thermal stability and chemical resistance.
2,2,3,3-Tetrafluoro-1-propanol: Known for its use as a solvent, this compound has similar fluorinated properties but differs in its functional groups and applications.
The uniqueness of this compound lies in its oxirane ring structure, which imparts distinct reactivity and stability compared to other fluorinated compounds .
Properties
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O/c5-1(6)2(7,8)3(9)4(10,11)12-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDMNZLGPBNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1(C(O1)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502195 | |
| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50838-64-7 | |
| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


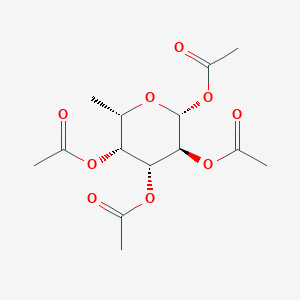
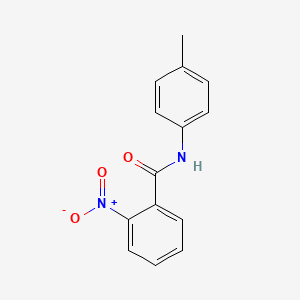
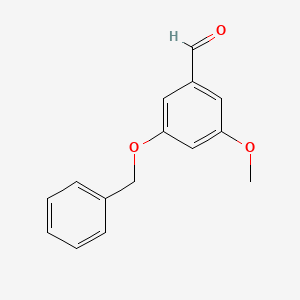
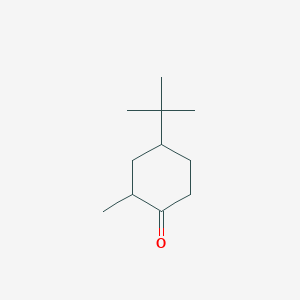
![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

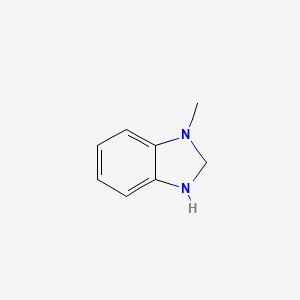
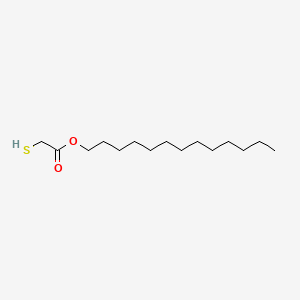
![[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride](/img/structure/B3269318.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)
![N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenylt etrazol-5-yl)sulfanyl-naphthalene-2-carboxamide](/img/structure/B3269341.png)
